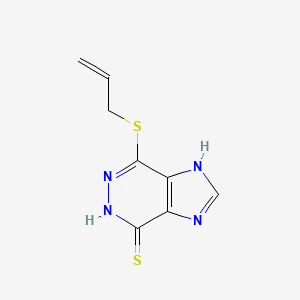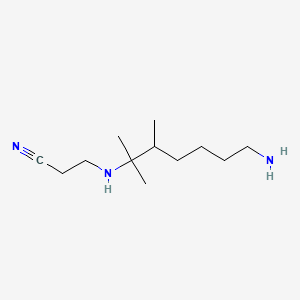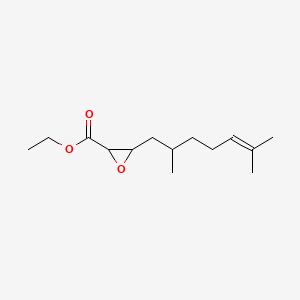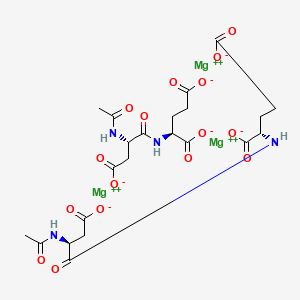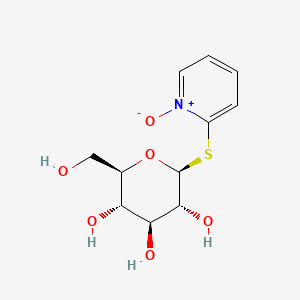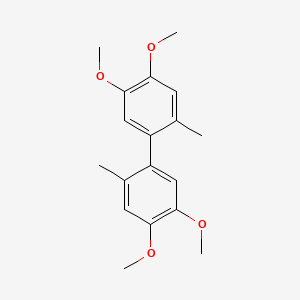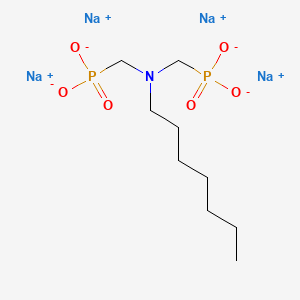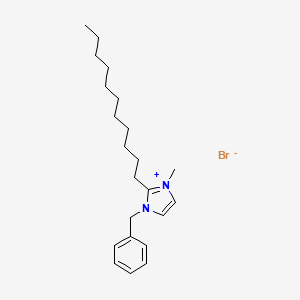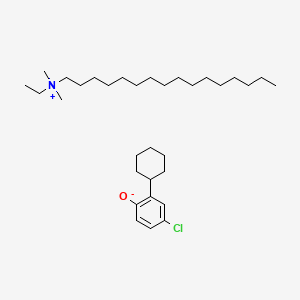
2,3,4-tri-O-methyl-d-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-methyl-D-glucose is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, and 4 are replaced by methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-tri-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the use of methyl iodide (CH3I) and a base such as silver oxide (Ag2O) to facilitate the methylation process. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-methyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate (NaIO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), silver oxide (Ag2O), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucose derivatives .
Scientific Research Applications
2,3,4-Tri-O-methyl-D-glucose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying glucose transport and metabolism in cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for glucose-related disorders.
Mechanism of Action
The mechanism of action of 2,3,4-tri-O-methyl-D-glucose involves its interaction with glucose transporters and metabolic pathways. The compound can mimic the behavior of glucose, allowing researchers to study glucose transport and metabolism. It can also interact with specific enzymes and proteins involved in glucose metabolism, providing insights into their functions and regulatory mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-methyl-D-glucose
- 2,3,4-Tri-O-methyl-D-mannose
- 2,3,4-Tri-O-methyl-D-galactose
Uniqueness
2,3,4-Tri-O-methyl-D-glucose is unique due to its specific pattern of methylation, which imparts distinct chemical and physical properties. This compound’s selective methylation at positions 2, 3, and 4 allows for targeted studies of glucose transport and metabolism, making it a valuable tool in both basic and applied research .
Properties
CAS No. |
4060-09-7 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-7(5-11)9(15-3)8(14-2)6(12)4-10/h5-10,12H,4H2,1-3H3/t6-,7+,8-,9-/m1/s1 |
InChI Key |
LOODZAPIPITKBN-BZNPZCIMSA-N |
Isomeric SMILES |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)OC |
Canonical SMILES |
COC(C=O)C(C(C(CO)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



